7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C25H24N2O7 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
7-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C25H24N2O7/c1-16-12-24(29)34-21-13-17(6-7-18(16)21)31-15-23(28)26-8-10-27(11-9-26)25(30)22-14-32-19-4-2-3-5-20(19)33-22/h2-7,12-13,22H,8-11,14-15H2,1H3 |
InChI Key |
KTWFXIFKIBGVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : The target compound’s dihydrodioxine-carbonyl-piperazine group distinguishes it from simpler piperazine derivatives (e.g., ) and more complex heterocyclic systems (e.g., ). This group may enhance lipophilicity and target affinity compared to analogs with benzyloxycarbonyl or methoxy groups .
- Synthetic Complexity : The use of acylated piperazine in the target compound requires precise coupling conditions, contrasting with the straightforward aldehyde condensations in or tetrazole cyclizations in .
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound are unavailable, coumarin derivatives are widely studied for their anticancer, antimicrobial, and immunomodulatory properties . For instance:
- Anticancer Activity : Piperazine-linked coumarins in show cytotoxicity against cancer cell lines, likely via kinase inhibition or DNA intercalation. The dihydrodioxine moiety in the target compound may confer similar or enhanced activity due to improved membrane permeability .
- Immunomodulation: Coumarins are known to inhibit pro-inflammatory cytokines (e.g., TNF-α) and enhance cell-cell communication, as noted in . The piperazine group in the target compound could amplify these effects by mimicking endogenous polyamine structures .
- Ferroptosis Induction: highlights natural and synthetic compounds that trigger ferroptosis (iron-dependent cell death) in oral squamous cell carcinoma. Coumarins with electron-rich substituents, such as the target compound’s dioxine group, may act as ferroptosis inducers by modulating redox pathways .
Physicochemical Properties
- Solubility : The target compound’s dihydrodioxine and carbonyl groups likely reduce aqueous solubility compared to hydroxylated coumarins but improve lipid membrane penetration.
- Stability : The oxoethoxy linker may confer susceptibility to hydrolytic degradation under acidic or basic conditions, necessitating formulation optimizations.
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis involves a multi-step sequence starting with functionalization of the chromenone core. Key steps include:
- Coupling of the piperazine-dioxine moiety : Use a chloroacetyl intermediate (e.g., 1-(chloroacetyl)-4-(benzodioxinylcarbonyl)piperazine) to introduce the 2-oxoethoxy-piperazine substituent via nucleophilic substitution (K₂CO₃, DMF, 60°C, 12 hours) .
- Chromenone functionalization : Protect the 7-hydroxy group with a tert-butyldimethylsilyl (TBS) group before coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
Yield Optimization : - Monitor reaction progress via TLC or HPLC (C18 column, methanol/water mobile phase) .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to reduce side products .
Basic: Which analytical techniques are most effective for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves 3D conformation, particularly for the benzodioxine-piperazine linkage (resolution < 1.0 Å recommended) .
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, error < 2 ppm) .
Basic: How can researchers initially assess the compound’s biological activity?
Methodological Answer:
- Target-based assays : Screen against enzymes like cytochrome P450 or kinases using fluorescence polarization (FP) or time-resolved FRET (e.g., Z’-factor > 0.5 for robustness) .
- Cellular assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell monolayers) with controls for solvent interference (e.g., DMSO ≤ 0.1% v/v) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Methodological Answer:
-
Systematic substitution : Modify the chromenone 4-methyl group (e.g., replace with ethyl, halogen) and the piperazine-dioxine carbonyl linker. Compare IC₅₀ values in enzyme inhibition assays .
-
Key SAR Insights :
Advanced: How to resolve contradictions in reported bioactivity data across different assays?
Methodological Answer:
- Orthogonal assays : Validate conflicting results (e.g., FP vs. SPR for binding affinity) to rule out assay-specific artifacts .
- Buffer conditions : Adjust pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to mimic physiological environments .
- Statistical analysis : Apply Bland-Altman plots to assess systematic bias between datasets .
Advanced: What computational strategies are recommended for predicting metabolic stability?
Methodological Answer:
- In silico metabolism : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., piperazine N-dealkylation, dioxine ring oxidation) .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the 2-oxoethoxy linker in aqueous solution .
Advanced: How to address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of the chloroacetyl group) .
- Catalysis : Introduce KI (10 mol%) to enhance nucleophilic substitution kinetics .
- Temperature control : Perform reactions under microwave irradiation (80°C, 30 minutes) to improve efficiency .
Advanced: What strategies mitigate compound instability in physiological buffers?
Methodological Answer:
- pH stabilization : Prepare stock solutions in PBS (pH 7.4) with 0.01% BSA to prevent aggregation .
- Light sensitivity : Store aliquots in amber vials at -80°C; confirm stability via UPLC (98% purity after 1 week) .
Advanced: Which orthogonal analytical methods validate purity for in vivo studies?
Methodological Answer:
- HPLC-DAD/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (retention time ± 0.2 min) .
- Elemental analysis : Confirm C, H, N content (deviation ≤ 0.4% theoretical) .
- Chiral HPLC : Verify enantiopurity if asymmetric centers are present (Chiralpak AD-H column, heptane/ethanol) .
Advanced: How to design derivatives to improve selectivity for a target enzyme?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
